DL-Citrulline can be derived from both natural and synthetic sources. Naturally, it is found in foods such as watermelon, cucumbers, and pumpkins. It can also be synthesized through metabolic pathways involving L-arginine, where it acts as an intermediate. In industrial settings, DL-citrulline is produced using biotechnological methods involving microbial fermentation or enzymatic reactions.
DL-Citrulline belongs to the class of amino acids, specifically categorized as a non-polar amino acid due to its hydrophobic side chain. It is classified under the group of amino acids involved in the urea cycle, which is crucial for detoxifying ammonia in the body.
The synthesis of DL-citrulline can be achieved through several methods:
The biocatalytic process typically achieves production rates up to 22.1 grams per liter per hour, depending on the strain and conditions used . The enzymatic reaction involves the cleavage of the guanidinium group from L-arginine, resulting in the formation of citrulline and ammonia.
DL-Citrulline has a molecular formula of C6H13N3O3 and a molar mass of approximately 175.19 g/mol. Its structure consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that contains a second amino group.
DL-Citrulline participates in several important biochemical reactions:
The conversion processes are tightly regulated within cells and are influenced by factors such as enzyme availability and substrate concentration.
The primary mechanism through which DL-citrulline exerts its effects involves enhancing nitric oxide production. When ingested, it increases plasma levels of arginine, leading to increased nitric oxide synthesis via nitric oxide synthase pathways.
Studies indicate that supplementation with DL-citrulline can lead to significant improvements in exercise performance by enhancing blood flow and reducing muscle soreness post-exercise . For instance, one study demonstrated that citrulline supplementation improved time-to-exhaustion during high-intensity exercise by 12% compared to placebo groups.
Relevant analyses show that DL-citrulline maintains stability across a range of pH levels typical for biological systems, making it suitable for dietary supplements.
DL-Citrulline has gained attention for various applications:
Citrulline, a non-proteinogenic α-amino acid, occupies a central position in nitrogen metabolism, energy homeostasis, and signaling pathways. Its zwitterionic structure (C₆H₁₃N₃O₃) enables versatile biochemical interactions across multiple organ systems. Unlike proteinogenic amino acids, citrulline circulates freely in plasma and serves as a metabolic shuttle between organs, reflecting its unique biological roles. The biosynthesis and metabolic fate of citrulline involve tightly regulated enzymatic processes distributed across specific tissues, creating an intricate interorgan metabolic network.
The hepatic urea cycle represents the primary catabolic pathway for citrulline metabolism, where it functions as an indispensable intermediate in ammonia detoxification. Carbamoyl phosphate synthase I (CPSI) initiates the cycle by converting bicarbonate and ammonia (derived from amino acid catabolism) into carbamoyl phosphate in an ATP-dependent reaction within the mitochondrial matrix. Ornithine transcarbamylase (OTC) subsequently catalyzes the condensation of carbamoyl phosphate with ornithine, producing citrulline. This mitochondrial citrulline is then transported to the cytosol via SLC25A15 (citrin) or SLC25A2 (ORNT1). In the cytosol, argininosuccinate synthase (ASS1) activates citrulline by conjugating it with aspartate, consuming ATP to form argininosuccinate. Argininosuccinate lyase (ASL) cleaves this intermediate into arginine and fumarate. Finally, arginase hydrolyzes arginine to urea (excreted) and ornithine, which re-enters the mitochondrion to sustain the cycle [1] [6].
The urea cycle thus achieves dual objectives: ammonia detoxification into urea and de novo arginine synthesis. Citrulline serves as the critical junction between mitochondrial and cytosolic phases. Disruptions in any enzymatic step, particularly OTC or ASS1, profoundly impact citrulline accumulation and ammonia clearance, demonstrating its centrality in nitrogen disposal [1] [7].
Ornithine transcarbamylase (OTC; EC 2.1.3.3) is a mitochondrial matrix enzyme that catalyzes the committed step in citrulline biosynthesis: the transfer of a carbamoyl group from carbamoyl phosphate to the δ-amino group of ornithine, yielding citrulline and inorganic phosphate. Human OTC functions as a homotrimer, with each 36 kDa monomer containing distinct carbamoyl phosphate (CP)-binding and ornithine-binding domains. The catalytic mechanism involves precise molecular coordination:
OTC deficiency (OTCD), an X-linked disorder caused by OTC gene mutations (Xp11.4), exemplifies the enzyme's critical role. Over 538 pathogenic variants are documented, including:
Mutation Type | Frequency (%) | Functional Consequence | Clinical Correlation |
---|---|---|---|
Missense/Inframe Indel | 57.06 | Impaired substrate binding/catalysis | Variable (neonatal-late onset) |
Frameshift/Nonsense | 28.81 | Truncated protein; loss of function | Severe neonatal hyperammonemia |
Splicing Defects | 11.52 | Aberrant mRNA processing | Variable severity |
Promoter/Regulatory | 1.49 | Reduced transcription/expression | Late-onset under metabolic stress |
Table 1: Spectrum of OTC Gene Mutations and Functional/Clinical Impact [1] [3] [7]
Residual enzyme activity dictates phenotypic severity. Neonatal-onset OTCD (<5% activity) causes life-threatening hyperammonemia, while late-onset variants (5–20% activity) present with protein intolerance and episodic encephalopathy [1] [7].
Citrulline metabolism exemplifies interorgan compartmentalization:
Enterocyte Synthesis: Small intestinal enterocytes are the primary site of de novo citrulline synthesis. Glutamine (60%), glutamate, proline, and arginine serve as precursors. Mitochondrial pyrroline-5-carboxylate (P5C) synthase converts glutamine to P5C, which is then reduced to ornithine. OTC subsequently combines ornithine with carbamoyl phosphate (derived from glutamine carbamoylation) to generate citrulline. This citrulline is released into the portal circulation (~10–40 µmol/L postprandial), bypassing hepatic extraction due to low hepatocyte ASS1 expression [1] [6] [8].
Renal Arginine Synthesis: Kidneys extract ~70–80% of circulating citrulline. Proximal tubule cells express high levels of ASS1 and ASL, converting citrulline + aspartate → argininosuccinate → arginine + fumarate. This "intestinal-renal axis" provides ~60% of endogenous arginine in adults. Renal citrulline clearance is highly efficient (renal extraction ratio ~0.7), maintaining low plasma citrulline (20–50 µmol/L). During renal impairment:
Table 2: Tissue-Specific Citrulline Metabolism [1] [2] [4]
Tissue | Key Enzymes/Transporters | Primary Function | Plasma [Cit] Influence |
---|---|---|---|
Small Intestine | P5C synthase, OTC | De novo citrulline synthesis from glutamine | Increases portal [Cit] |
Liver | OTC, ASS1, ASL (urea cycle) | Citrulline → Arginine → Urea; Ammonia detox | Modest extraction; minimal contribution |
Kidney | SLC7A9 (citrulline uptake), ASS1, ASL | Citrulline → Arginine; ~60% systemic arginine | Major clearance site; [Cit] inversely correlated |
Peripheral Tissues | ASS1, ASL, CAT1/2 transporters | Citrulline → Arginine for NO/protein synthesis | Utilizes residual citrulline (↑ in renal failure) |
Nitric oxide synthases (NOS: neuronal, inducible, endothelial) catalyze the oxidation of L-arginine to nitric oxide (NO) and L-citrulline. The "citrulline-NO cycle" enables efficient substrate recycling:1. Classical Recycling Pathway: Citrulline is reconverted to arginine via sequential actions of ASS1 and ASL within NO-producing cells. This sustains NO synthesis despite limited extracellular arginine transport, particularly in:- Vascular Endothelium: ASS1 and ASL colocalize with eNOS. Citrulline supplementation (0.2 mM) reversed NOS inhibitor (L-NAME)-induced impaired vasodilation in murine arteries, maintaining NO-dependent neurotransmission [9].- Enteric Neurons: Citrulline recycling supports sustained NO-mediated inhibitory junction potentials in colon myenteric plexus, crucial for gut motility [9].- Macrophages: During inflammation, ASS1 induction facilitates citrulline recycling for iNOS-derived NO production [2].
Thus, citrulline functions not merely as an inert intermediate, but as a dynamic regulator of NO bioavailability via recycling and receptor-mediated pathways.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7